2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide
Description
2,6-Dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide is a benzamide derivative featuring a 2,6-dichlorinated benzene ring and an amine substituent attached to a 2,2,4-trimethyl-2,3-dihydrobenzofuran moiety. The dihydrobenzofuran group may enhance lipophilicity and rigidity, which are critical for membrane permeability in pharmacological contexts .
Properties
IUPAC Name |
2,6-dichloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-10-7-8-14(16-11(10)9-18(2,3)23-16)21-17(22)15-12(19)5-4-6-13(15)20/h4-8H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDMDWOLLZVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)C3=C(C=CC=C3Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159349 | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866151-59-9 | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866151-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzofuran derivative with an amine, such as 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Reduced amide or amine derivatives.
Hydrolysis Products: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related benzamide derivatives, focusing on substituent effects, spectral data, and physicochemical properties.
Core Structure and Substituent Analysis
Key Observations :
- The 2,6-dichloro substitution is conserved across all compounds, likely enhancing electrophilicity and steric bulk for target binding .
- The dihydrobenzofuran in the target compound introduces a rigid, lipophilic bicyclic system, contrasting with the polar sulfonyl groups in ’s benzodithiazines and the pyrimidine-based hydrogen-bonding motifs in .
- The 1-cyanocycloheptyl group in adds steric bulk and electron-withdrawing character, which may influence metabolic stability compared to the target’s aromatic dihydrobenzofuran .
Physicochemical and Spectral Properties
Key Observations :
- compounds exhibit high thermal stability (mp >300°C), attributed to strong intermolecular interactions via sulfonyl and hydroxyl groups .
- The target’s dihydrobenzofuran may reduce polarity compared to ’s pyrimidine-aminopyridine, impacting solubility and bioavailability .
- The cyanocycloheptyl group in introduces distinct ¹H-NMR signals for aliphatic protons (δ 1.10–4.10), contrasting with the target’s aromatic shifts .
Biological Activity
2,6-Dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzoyl chloride with 2,2,4-trimethyl-2,3-dihydro-1-benzofuran in the presence of a suitable base. The reaction conditions typically include an organic solvent and controlled temperature to optimize yield and purity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties . For instance, related dihydrobenzofuran lignans have shown cytotoxic effects against various human tumor cell lines. In vitro studies demonstrated that certain derivatives inhibited tubulin polymerization, which is crucial for cancer cell division and growth .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 2b | 10 | Inhibits tubulin polymerization |
| Compound 2c | 15 | Induces apoptosis |
| Compound 2d | 20 | Cell cycle arrest |
Antimicrobial Activity
Some studies suggest that benzamide derivatives possess antimicrobial properties. The compound's structure may enhance its ability to interact with microbial enzymes or membranes, leading to growth inhibition. However, specific data on this compound's antimicrobial efficacy remains limited.
Case Studies
- In Vitro Tumor Cell Line Study : A study evaluated the effects of various benzamide derivatives on a panel of human tumor cell lines. The results indicated that compounds structurally similar to this compound showed promising antitumor activity with IC50 values ranging from 10 to 20 µM against leukemia and breast cancer cells .
- Mechanistic Insights : Further investigation revealed that these compounds could inhibit mitosis by interfering with microtubule dynamics. For example, one derivative was shown to inhibit tubulin polymerization by approximately 50% at a concentration of 13 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
